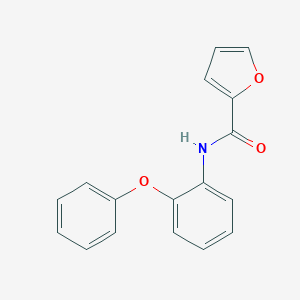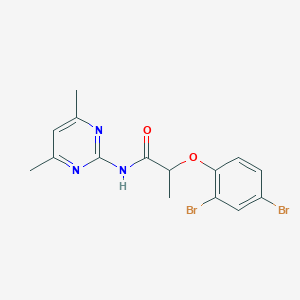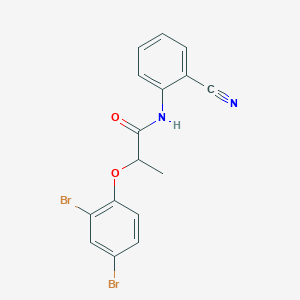![molecular formula C20H26N2O B290831 N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide](/img/structure/B290831.png)
N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide, commonly known as Lidocaine, is a local anesthetic that has been used for over 70 years in medical procedures. Lidocaine is a member of the amide class of local anesthetics and is widely used in clinical settings due to its fast onset of action and long duration of effect.
Mecanismo De Acción
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials. This blocks the transmission of nerve impulses and produces a local anesthetic effect.
Biochemical and Physiological Effects:
Lidocaine has both biochemical and physiological effects. Its primary biochemical effect is the inhibition of sodium ion influx through voltage-gated sodium channels. Its physiological effects include local anesthesia, antiarrhythmic effects, and the ability to block pain pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lidocaine has several advantages for lab experiments, including its fast onset of action, long duration of effect, and the ability to selectively block voltage-gated sodium channels. However, it also has limitations, including its potential toxicity and the fact that it can interfere with other cellular processes.
Direcciones Futuras
For Lidocaine research include the development of new analogs with improved selectivity and reduced toxicity, the study of its effects on other ion channels and cellular processes, and the development of new applications for its use in clinical settings. Additionally, research is needed to further understand the mechanisms of action of Lidocaine and to identify new targets for its use.
Métodos De Síntesis
Lidocaine is synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with ethyl chloroformate to form N-ethyl-2,6-dimethylbenzamide. This intermediate is then reacted with diethylamine to form the final product, N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide.
Aplicaciones Científicas De Investigación
Lidocaine has been extensively studied for its scientific research applications. It is commonly used as a tool in electrophysiology experiments to block voltage-gated sodium channels and to study the mechanisms of action potential generation and propagation. Lidocaine has also been used in research on pain pathways and in the study of the effects of local anesthetics on the central nervous system.
Propiedades
Fórmula molecular |
C20H26N2O |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C20H26N2O/c1-5-16-8-10-17(11-9-16)20(23)21-19-13-12-18(14-15(19)4)22(6-2)7-3/h8-14H,5-7H2,1-4H3,(H,21,23) |
Clave InChI |
BJIADLNXTJCMLF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N(CC)CC)C |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N(CC)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



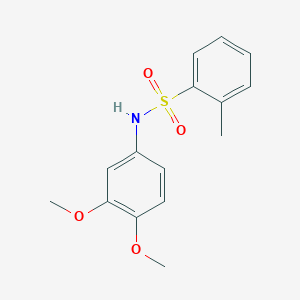



![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-ethoxybenzoate](/img/structure/B290755.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate](/img/structure/B290756.png)
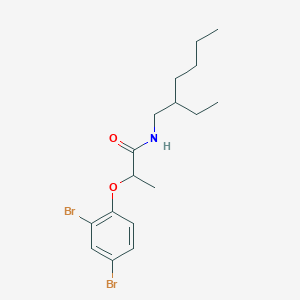

![4-[(2-Fluorobenzoyl)amino]-3-methylphenyl 2-fluorobenzoate](/img/structure/B290764.png)
